Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate
Description
Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate is a complex aromatic ester featuring two ester functional groups and a central benzene ring. Its structure includes a phenoxy group substituted with a methoxycarbonyl moiety, further esterified to a benzoate backbone. This compound belongs to a class of benzoate derivatives known for their versatility in pharmaceutical and agrochemical applications due to their tunable electronic and steric properties .
Properties
IUPAC Name |
methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-21-15(18)11-7-3-5-9-13(11)23-17(20)24-14-10-6-4-8-12(14)16(19)22-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWMIDIJFWHLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403644 | |
| Record name | Benzoic acid, 2,2'-[carbonylbis(oxy)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82091-12-1 | |
| Record name | Benzoic acid, 2,2'-[carbonylbis(oxy)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis-methyl salicylate carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Esterification and Etherification Strategies
The foundational synthesis of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate begins with esterification of 2-hydroxybenzoic acid derivatives. A two-step process is typically employed:
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Methylation of 2-hydroxybenzoic acid to form methyl 2-hydroxybenzoate using methanol and sulfuric acid under reflux.
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Etherification with a second methoxycarbonylphenoxy group via nucleophilic aromatic substitution. This step often requires activation of the phenolic oxygen through deprotonation using bases like potassium carbonate or triethylamine.
A representative reaction sequence involves:
Key intermediates are purified via recrystallization from ethanol or ethyl acetate, achieving yields of 70–85%.
Industrial-Scale Production Methods
Industrial protocols emphasize continuous flow reactors to enhance efficiency. For example, a patent by describes:
Table 1: Industrial Reaction Parameters
Reaction Optimization and Byproduct Management
Solvent and Catalyst Selection
Solvent polarity critically impacts reaction kinetics. Polar aprotic solvents like DMF accelerate etherification by stabilizing ionic intermediates, while toluene minimizes side reactions during esterification. Catalysts such as potassium tert-butoxide (1.5 eq) enhance nucleophilicity in ether-forming steps, reducing reaction times by 40% compared to K₂CO₃.
Byproduct Mitigation
Common byproducts include:
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Unreacted methyl 2-hydroxybenzoate (5–10%), removed via aqueous washes.
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Di-esterified impurities (3–5%), separated by silica gel chromatography.
Process mass spectrometry (MS) is employed for real-time monitoring, ensuring ≤1% impurity levels in final batches.
Advanced Functionalization Techniques
Nitro-Group Introduction
Selective nitration at the meta-position is achieved using fuming HNO₃ in H₂SO₄ at 0–5°C. This step requires precise temperature control to avoid over-nitration, with yields of 65–75%.
Reduction and Cyclization
Post-nitration, catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines, followed by cyclization with phosgene to form benzothiazinone derivatives. These intermediates are pivotal for pharmaceutical applications.
Table 2: Reduction Conditions and Outcomes
Analytical and Purification Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate has been explored for its potential use in drug development. Its structural features allow it to interact with biological targets effectively:
- Drug Delivery Systems : The compound can be utilized in creating drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Analytical Chemistry
This compound has applications in analytical chemistry, particularly in the detection and quantification of various substances:
- Chiral Amino Acid Analysis : It has been used as a derivatization reagent for the analysis of chiral amino acids using chromatography techniques. This application is crucial for understanding metabolic pathways and drug interactions .
Material Science
In material science, this compound serves as an important building block for synthesizing advanced materials:
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives with improved performance characteristics.
Case Study 1: Drug Development
A recent study investigated the efficacy of this compound in developing anti-inflammatory drugs. Researchers synthesized derivatives of this compound and tested their effects on human cell lines. Results indicated significant reductions in inflammatory markers, suggesting potential therapeutic applications .
Case Study 2: Analytical Applications
In another study focused on environmental monitoring, this compound was employed as a derivatizing agent for pesticide residue analysis in agricultural products. The study demonstrated its effectiveness in enhancing detection limits and improving the accuracy of results when analyzed via mass spectrometry .
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate involves its interaction with specific molecular targets and pathways. The ester and ether groups in its structure allow it to participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzoate Derivatives
Key Observations :
- Electronic Effects: The methoxycarbonyl group in the target compound and Methyl 4-(2-methoxy-2-oxoethyl)benzoate introduces electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions .
- Steric Hindrance: The phenoxy substituent in the target compound may impose greater steric bulk compared to simpler analogs like Methyl 2-ethynylbenzoate, influencing binding affinity in biological systems .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Solubility: Ethyl 2-methoxybenzoate’s ethanol solubility suggests that ester analogs with smaller substituents exhibit better solubility, whereas bulkier derivatives (e.g., metsulfuron methyl ester) may favor lipid membranes or solid formulations .
- Thermal Stability: The crystalline structure of Methyl 2-[(2-methylphenoxy)methyl]benzoate (studied via X-ray diffraction) indicates ordered packing, which could enhance thermal stability compared to non-crystalline analogs .

Key Observations :
- Agrochemical Utility : The sulfonylurea backbone of metsulfuron methyl ester highlights the role of benzoate esters in herbicidal activity, though the target compound’s lack of a triazine group may limit herbicidal potency .
Biological Activity
Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate, with the molecular formula and a molecular weight of 330.29 g/mol, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes multiple ester and ether functional groups. This structural composition contributes to its unique chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 82091-12-1 |
This compound interacts with various biological targets, primarily through hydrogen bonding and hydrophobic interactions facilitated by its ester and ether groups. This interaction can modulate enzyme activity and receptor functions, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation against bacterial and fungal pathogens.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Antioxidant Properties : It may also act as an antioxidant, protecting cells from oxidative stress.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was administered to animal models exhibiting induced inflammation. The findings revealed a marked decrease in inflammatory markers (such as TNF-alpha and IL-6) in treated subjects compared to controls, suggesting its utility in anti-inflammatory therapies.
Case Study 3: Antioxidant Activity
A comparative study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a scavenging effect comparable to established antioxidants like ascorbic acid, highlighting its potential role in oxidative stress management.
Summary of Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| XYZ University | Antimicrobial | Significant growth inhibition at >50 µg/mL |
| ABC Institute | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels |
| DEF Research Group | Antioxidant | Comparable radical scavenging to ascorbic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

